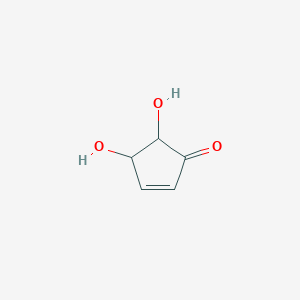

2-Cyclopenten-1-one, 4,5-dihydroxy-

Description

Significance of the Dihydroxycyclopentenone Scaffold in Natural Products Chemistry

The dihydroxycyclopentenone scaffold is a privileged structure in the world of natural products, forming the backbone of compounds with a wide array of biological functions. Hydroxylated cyclopentenones are recognized as valuable building blocks in the synthesis of complex and biologically active molecules, including prostaglandins (B1171923), which are crucial lipid compounds involved in various physiological processes. acs.orgnih.gov The presence of multiple functional groups—a ketone, an alkene, and two hydroxyl groups—within a compact cyclic system provides a versatile platform for diverse chemical modifications and biological interactions.

One notable example of a related natural product is (±)-(4S,5S)-2,4,5-trihydroxy-3-methoxy-4-methoxycarbonyl-5-methyl-2-cyclopenten-1-one, which was isolated from the mangrove endophytic fungus Alternaria sp. This compound exhibited both antioxidant and antifungal activities, underscoring the potential of the dihydroxycyclopentenone core to impart significant biological effects. nih.gov The synthesis of chiral 4-hydroxy-2-cyclopentenones is a key strategy for accessing these and other important natural products. orgsyn.org

Research Context and Historical Perspectives of 2-Cyclopenten-1-one (B42074), 4,5-dihydroxy-

The exploration of 2-Cyclopenten-1-one, 4,5-dihydroxy-, also known by the abbreviation DHCP, gained significant momentum with the work of Koyama and colleagues. A 1999 patent detailed a method for its preparation through the heat-treatment of uronic acids, which are sugar acids naturally present in many biological systems. This provided a more accessible route to the compound, paving the way for further investigation into its properties.

Subsequent research has focused on elucidating the biological activities of DHCP. Studies have revealed its potential as both an antibacterial and an anticancer agent. This dual activity has spurred further research into its mechanisms of action and its potential applications in medicine. The historical development of synthetic methods for related hydroxylated cyclopentenones has also been a critical enabler of this research, providing the tools to create and study these complex molecules. orgsyn.org

Detailed Research Findings

Antibacterial Activity

Research has demonstrated that 4,5-dihydroxy-2-cyclopenten-1-one (DHCP) possesses notable antibacterial properties against a range of bacteria.

| Bacterial Strain | Observed Activity |

| Escherichia coli | Susceptible |

| Bacillus subtilis | Susceptible |

| Staphylococcus aureus | Susceptible |

| Salmonella enterica | Susceptible |

The mechanism of its antibacterial action is an area of active investigation, with studies suggesting that it may interfere with essential cellular processes in bacteria.

Anticancer Potential

Preliminary studies have indicated that 2-Cyclopenten-1-one, 4,5-dihydroxy- may have potential as an anticancer agent. Research has suggested that the broader class of cyclopentenones can induce apoptosis (programmed cell death) in cancer cells. nih.gov The pro-apoptotic activity of cyclopentenones is often linked to their ability to interact with key cellular components involved in cell growth and survival pathways. Further research is needed to fully understand the specific mechanisms by which 4,5-dihydroxy-2-cyclopenten-1-one exerts its potential anticancer effects.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxycyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-1-2-4(7)5(3)8/h1-3,5-6,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOLRONOOCGTRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436589 | |

| Record name | 2-Cyclopenten-1-one, 4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204514-85-2 | |

| Record name | 2-Cyclopenten-1-one, 4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of 2 Cyclopenten 1 One, 4,5 Dihydroxy

Isolation and Identification from Biological Sources

A prominent example of a naturally occurring 4,5-dihydroxy-2-cyclopenten-1-one derivative is (+)-Terrein, first isolated from the fungus Aspergillus terreus in 1935. researchgate.net Terrein is a major secondary metabolite of this fungus and has been the subject of extensive research due to its various biological activities. nih.gov The structure of Terrein is closely related to the parent compound, featuring an additional methyl group on the cyclopentenone ring.

The biosynthesis of Terrein is orchestrated by a dedicated biosynthetic gene cluster (BGC) spanning approximately 33 kb and containing 11 functional genes in A. terreus. nih.gov The identification of this gene cluster has been crucial in elucidating the steps involved in its formation. nih.gov Genomic analysis of species within the Aspergillus section Terrei indicates a high potential for secondary metabolite production, with nearly all species in this section being isolated from soil samples. nih.gov

Terrein Biosynthetic Gene Cluster in Aspergillus terreus

| Gene | Putative Function |

|---|---|

| TerA | Non-reducing polyketide synthase |

| TerB | Multi-domain protein (reductase) |

| TerC | FAD-dependent monooxygenase |

| TerD | Short-chain dehydrogenase |

| TerE | Acyl-CoA synthetase |

| TerF | Enoyl-CoA hydratase/isomerase |

| TerG | MFS transporter |

| TerH | Unknown |

| TerI | Unknown |

| TerJ | MFS transporter |

This table summarizes the genes within the Terrein biosynthetic cluster and their proposed functions based on sequence analysis. nih.gov

While cyclopentenone derivatives have been isolated from endophytic microorganisms associated with plants, such as a Streptomyces species from the mangrove plant Aegiceras comiculatum, the direct isolation of 2-Cyclopenten-1-one (B42074), 4,5-dihydroxy- from plant tissues has not been widely reported in scientific literature. nih.gov Many classes of compounds, such as 2,5-diketopiperazines, are known to be produced by plants, fungi, and bacteria, but current research does not prominently feature 2-Cyclopenten-1-one, 4,5-dihydroxy- as a common plant-derived metabolite. mdpi.com

The formation of 4,5-dihydroxy-2-cyclopenten-1-one (DHCP) has been clearly demonstrated through the thermal degradation of D-galacturonic acid, which is the primary monomer of pectin (B1162225). acs.orgnih.gov When aqueous solutions of D-galacturonic acid are heated under weakly acidic conditions (pH 3-5), DHCP is formed as a degradation product. acs.orgnih.gov These studies have identified 2-ketoglutaraldehyde as a key intermediate in this transformation pathway. acs.orgnih.govnih.gov

The thermal degradation of pectin, a complex polysaccharide found in plant cell walls, is a more intricate process. It involves initial depolymerization and hydrolysis of the glycosidic bonds, which releases D-galacturonic acid monomers. researchgate.netnih.govtandfonline.com These monomers can then undergo further degradation to form DHCP and other products. researchgate.net The process is influenced by temperature and pH, with acid hydrolysis of pectin side chains occurring more rapidly at higher temperatures. researchgate.net Decarboxylation is another significant reaction during the thermal treatment of pectin and D-galacturonic acid, leading to the release of CO2 and the formation of intermediates that can cyclize to form chromophoric substances. nih.gov

Proposed Biosynthetic Routes and Enzymatic Transformations

The biosynthesis of the 4,5-dihydroxy-2-cyclopenten-1-one core structure is well-exemplified by the pathway to Terrein in Aspergillus terreus. nih.gov The process is initiated by a non-reducing polyketide synthase (NR-PKS) known as TerA. This enzyme catalyzes the condensation of two acetyl-CoA units with four malonyl-CoA units to create a polyketide intermediate. nih.gov

Following its synthesis, this polyketide chain undergoes a series of enzymatic modifications, including reduction, cyclization, and oxidation, catalyzed by other enzymes within the ter gene cluster. For instance, the multi-domain protein TerB is involved in a reduction step. nih.gov The precise sequence of events leading to the cyclopentenone ring contraction and functionalization is a complex area of ongoing research.

Enzymatic transformations are also utilized in synthetic chemistry to modify related cyclopentenone structures. For example, wheat germ lipase (B570770) has been employed for the enzymatic hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one to produce (4R)-(+)-hydroxy-2-cyclopenten-1-one, demonstrating the potential of enzymes to perform specific transformations on this class of compounds. orgsyn.org

Advanced Synthetic Methodologies for 2 Cyclopenten 1 One, 4,5 Dihydroxy and Its Stereoisomers

Total Synthesis Approaches (Racemic and Enantioselective)

The total synthesis of 4,5-dihydroxy-2-cyclopenten-1-one and its stereoisomers has been achieved through various routes, yielding both racemic mixtures and single enantiomers. Enantioselective approaches are particularly valuable as the biological activity of the target molecules often depends on a specific stereochemical configuration. nih.govacs.org

Racemic syntheses of dihydroxylated cyclopentenones have been developed from starting materials like furfuryl aldehyde, employing strategies such as the Achmatowicz rearrangement. researchgate.net However, the demand for enantiomerically pure compounds has driven the development of more sophisticated asymmetric syntheses. These methods often rely on the use of chiral building blocks, asymmetric catalysts, or enzymatic resolutions to establish the desired stereocenters. nih.govacs.org

One notable strategy involves the asymmetric 1,4-addition of arylboronic acids to 2-cyclopentenone, catalyzed by a rhodium complex with a chiral ligand, to produce 3-arylcyclopentanones with high enantioselectivity. nih.gov These intermediates can then be further functionalized to yield the desired dihydroxycyclopentenone derivatives.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods offer a powerful combination of classical organic synthesis and biocatalysis to achieve high enantioselectivity under mild reaction conditions. acs.org Lipases are frequently employed for the kinetic resolution of racemic intermediates. acs.orgorgsyn.org

For instance, the desymmetrization of cis-3,5-diacetoxycyclopent-1-ene through enantioselective monohydrolysis using enzymes like wheat germ lipase (B570770) can produce optically active (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (B1210297). orgsyn.org This chiral intermediate is a valuable precursor for the synthesis of enantiomerically pure cyclopentenone derivatives. Another approach involves the lipase-catalyzed acylation of racemic 4-hydroxycyclopentenones, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. acs.org

The chemoenzymatic synthesis of (4R,5S)-trans-4,5-bis(tert-butyldimethylsilyloxy)cyclopent-2-enone has been accomplished through the equilibration of the corresponding cis derivative, showcasing the utility of enzymes in preparing specific stereoisomers that can serve as key building blocks for complex molecules. rsc.orgresearchgate.net

| Enzyme | Reaction Type | Substrate | Product | Ref |

| Wheat Germ Lipase | Enantioselective Hydrolysis | (±)-Acetoxy-2-cyclopenten-1-one | (4R)-(+)-Hydroxy-2-cyclopenten-1-one | orgsyn.org |

| Lipase CAL-B | Kinetic Resolution (Acylation) | (±)-2-Methyl-4-hydroxy-cyclopentenone | (S)-(-)-2-Methyl-4-hydroxy-cyclopentenone | acs.org |

| Lipase | Desymmetrization | cis-3,5-Diacetoxycyclopent-1-ene | Enantiopure monoacetate | orgsyn.org |

Asymmetric Synthesis Strategies

A variety of asymmetric synthesis strategies have been developed to access enantioenriched 4,5-dihydroxy-2-cyclopenten-1-one and its analogs. These methods can be broadly categorized based on their approach to introducing chirality.

One common strategy is to start from a member of the "chiral pool," such as D-ribose or tartaric acid. nih.govoup.com This approach leverages the inherent chirality of the starting material to construct the target molecule. Another powerful method is the use of asymmetric reactions, such as the Noyori asymmetric reduction of a diketone precursor, which establishes the stereochemistry at the hydroxyl groups. nih.gov

Catalytic C-C bond activation has also emerged as a sophisticated strategy. For example, the enantioselective synthesis of 3-arylcyclopentanones, which are precursors to the target structure, can be achieved via rhodium-catalyzed asymmetric 1,4-addition. nih.gov Furthermore, enantioselective ring-opening reactions of meso-epoxides or desymmetrization of meso-diols provide efficient routes to chiral cyclopentenol (B8032323) intermediates. nih.gov

| Strategy | Key Reaction | Starting Material Example | Product Stereochemistry | Ref |

| Chiral Pool | Intramolecular Condensation | D-Ribose | (4S,5S) | oup.com |

| Asymmetric Catalysis | Noyori Asymmetric Reduction | 1,5-Dichloro-2,4-pentanedione | (R,R) or (S,S) | nih.gov |

| Enzymatic Desymmetrization | Lipase-catalyzed hydrolysis | cis-3,5-Diacetoxycyclopent-1-ene | (1R,4S) | orgsyn.org |

| Asymmetric Conjugate Addition | Rh-catalyzed 1,4-addition | 2-Cyclopentenone | (R) or (S) | nih.gov |

Key Synthetic Intermediates and Precursors (e.g., from D-ribose)

The selection of appropriate starting materials is critical for an efficient synthesis. D-ribose, a readily available carbohydrate, serves as an excellent chiral precursor for the synthesis of (4S,5S)-4,5-dihydroxy-2-cyclopenten-1-one derivatives. oup.com The synthesis from D-ribose involves a series of transformations that convert the sugar into the cyclopentenone ring system while retaining the desired stereochemistry.

Other important precursors include cyclopentadiene, which can be oxidized to form cis-3,5-diacetoxycyclopent-1-ene, a meso compound that is a common substrate for enzymatic desymmetrization. orgsyn.org Commercially available 1,5-dichloro-2,4-pentanedione can be used in an asymmetric reduction followed by cyclization to form the cyclopentene (B43876) diol core. nih.gov These intermediates provide versatile platforms for the subsequent elaboration into the final 4,5-dihydroxy-2-cyclopenten-1-one structure.

Novel Ring Construction and Rearrangement Strategies

Beyond traditional cyclization methods, novel strategies involving ring transformations and rearrangements have provided innovative entries to the 4,5-dihydroxy-2-cyclopenten-1-one scaffold.

Furan (B31954) Transformation Routes

The transformation of furan derivatives into functionalized cyclopentenones is a well-established and powerful strategy. The Piancatelli rearrangement, an acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxy-2-cyclopentenones, is a classic example. lookchem.com

More recent developments have focused on milder and more efficient methods. A notable approach is the one-pot transformation of simple furans into 4-hydroxy-2-cyclopentenones using singlet oxygen in water. lookchem.comnih.gov This method avoids harsh acidic conditions and proceeds through the oxidation of the furan ring, followed by an intramolecular aldol-type cyclization. nih.gov This strategy allows for the synthesis of a variety of substituted 4-hydroxy-2-cyclopentenones from readily accessible furan precursors. lookchem.comresearchgate.net

Pyranone Ring Contraction Methodologies

Ring contraction strategies provide another elegant route to cyclopentenone systems. A key example is the Caddick-ring contraction, which has been employed in the synthesis of dihydroxylated cyclopentenones. researchgate.net This methodology involves the rearrangement of a pyrone (a six-membered ring) to form the desired five-membered cyclopentenone ring. This transformation can be highly diastereoselective, allowing for the controlled formation of specific stereoisomers. researchgate.net This approach is particularly useful for constructing highly substituted cyclopentenone cores that might be challenging to assemble through other cyclization methods.

Cyclization Reactions (e.g., Nazarov cyclization, Pauson-Khand reaction)

Cyclization reactions are powerful tools for constructing the five-membered ring of cyclopentenones. The Nazarov cyclization and the Pauson-Khand reaction are two prominent examples that have been successfully applied in the synthesis of cyclopentenone derivatives. nih.gov

The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone, typically catalyzed by a protic or Lewis acid, to form a cyclopentenone. wikipedia.orgthermofisher.com The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory ring closure. wikipedia.orgnih.gov While effective for forming the cyclopentenone core, controlling regioselectivity and stereoselectivity can be challenging, especially with unsymmetrically substituted divinyl ketones. organic-chemistry.org Modern variations of the Nazarov cyclization have been developed to address these challenges, including silicon-directed and organocatalytic asymmetric approaches. nih.govorganic-chemistry.org For instance, the use of chiral Lewis acids can induce enantioselectivity by controlling the direction of the conrotatory closure, although this often requires stoichiometric amounts of the chiral promoter. organic-chemistry.org

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to generate an α,β-cyclopentenone. wikipedia.orgnih.govorganic-chemistry.org This reaction is highly valued for its ability to construct complex cyclopentenone structures in a single step. nih.gov The intramolecular version of the Pauson-Khand reaction is particularly useful for the synthesis of bicyclic systems. wikipedia.org While the original protocol often required stoichiometric amounts of the cobalt complex, catalytic versions using various transition metals, including rhodium and palladium, have been developed. wikipedia.orgmdpi.com The reaction generally exhibits good diastereoselectivity, which can be influenced by the steric and electronic properties of the substrates and the choice of catalyst and ligands. organicreactions.org

Table 1: Comparison of Nazarov and Pauson-Khand Reactions for Cyclopentenone Synthesis

| Feature | Nazarov Cyclization | Pauson-Khand Reaction |

|---|---|---|

| Reaction Type | 4π-Electrocyclic Reaction wikipedia.org | [2+2+1] Cycloaddition wikipedia.org |

| Reactants | Divinyl ketone wikipedia.org | Alkyne, Alkene, Carbon Monoxide wikipedia.org |

| Catalyst/Promoter | Protic or Lewis Acids wikipedia.orgorganic-chemistry.org | Transition Metal Carbonyls (e.g., Co, Rh) wikipedia.orgmdpi.com |

| Key Intermediate | Pentadienyl cation wikipedia.org | Metallacyclopentene complex wikipedia.org |

| Stereocontrol | Can be challenging; asymmetric variants exist nih.govorganic-chemistry.org | Generally good diastereoselectivity organicreactions.org |

Stereocontrolled Synthesis and Resolution of Enantiomers

The biological activity of 4,5-dihydroxy-2-cyclopenten-1-one and its derivatives is often dependent on the stereochemistry of the hydroxyl groups. acs.org Therefore, the development of stereocontrolled synthetic methods and techniques for resolving enantiomers is of paramount importance.

A variety of strategies have been employed to achieve stereocontrolled synthesis. These include the use of chiral starting materials derived from the chiral pool, such as carbohydrates, and the application of asymmetric reactions. nih.gov For example, enantioselective reduction of a prochiral precursor, such as a 1,3-dione, can establish the desired stereocenters early in the synthesis. nih.gov Ring-closing metathesis (RCM) of a diene derived from a chiral precursor is another powerful strategy for constructing the cyclopentene ring with defined stereochemistry. nih.gov

The resolution of racemic mixtures of 4,5-dihydroxy-2-cyclopenten-1-one and its derivatives is another common approach to obtain enantiomerically pure compounds. acs.org This can be achieved through several methods:

Chemical Derivatization: The racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by chromatography. acs.org Subsequent removal of the chiral auxiliary affords the separated enantiomers.

Enzymatic Resolution: Enzymes, particularly lipases, have proven to be highly effective for the kinetic resolution of racemic cyclopentenone derivatives. acs.orgorgsyn.orgnih.gov This method relies on the enantioselective acylation or hydrolysis of a functional group, such as a hydroxyl or acetate group, catalyzed by the enzyme. For instance, wheat germ lipase has been used for the enantioselective hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one to produce (4R)-(+)-hydroxy-2-cyclopenten-1-one. orgsyn.org

Table 2: Methods for Stereocontrolled Synthesis and Resolution

| Method | Description | Example |

|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral molecules as starting materials. nih.gov | Synthesis from D-ribonolactone. researchgate.net |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in a key reaction step. nih.gov | Noyori asymmetric reduction of a diketone precursor. nih.gov |

| Chemical Resolution | Separation of enantiomers via diastereomer formation with a chiral resolving agent. acs.org | Resolution of a cyclopentenone with a chiral sulfoximine (B86345). acs.org |

| Enzymatic Resolution | Use of enzymes for the enantioselective transformation of one enantiomer in a racemic mixture. acs.orgorgsyn.org | Lipase-catalyzed hydrolysis of a racemic acetate derivative. orgsyn.org |

Chemical Reactivity and Mechanistic Organic Transformations of 2 Cyclopenten 1 One, 4,5 Dihydroxy

Conjugate Addition Reactions

Conjugate addition, also known as 1,4-addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds like 2-Cyclopenten-1-one (B42074), 4,5-dihydroxy-. libretexts.org In this process, a nucleophile adds to the β-carbon of the enone, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.com

Michael Additions

The Michael addition is a specific type of conjugate addition where the nucleophile is a stabilized carbanion, such as an enolate. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org In the context of 2-Cyclopenten-1-one, 4,5-dihydroxy-, the presence of the hydroxyl groups can influence the stereochemical outcome of the addition. The reaction typically proceeds through the formation of an enolate from a suitable donor, which then attacks the β-position of the cyclopentenone ring. masterorganicchemistry.comwikipedia.org Subsequent protonation yields the 1,4-adduct. The reaction is often catalyzed by a base, which facilitates the formation of the nucleophilic enolate. wikipedia.org

The general mechanism for a Michael addition involves:

Deprotonation of a Michael donor to form a nucleophilic enolate. masterorganicchemistry.com

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com

Protonation of the resulting enolate to give the final product. masterorganicchemistry.com

An asymmetric Michael reaction between cyclopentane-1,2-dione and alkylidene oxindole (B195798) has been studied, highlighting the potential for stereocontrol in similar systems. beilstein-journals.org

Nucleophilic Additions

Beyond stabilized carbanions, a variety of other nucleophiles can participate in conjugate addition reactions with 2-Cyclopenten-1-one, 4,5-dihydroxy-. These include organometallic reagents, amines, and thiols. libretexts.org The stereoselectivity of these additions can often be controlled by the existing stereocenters on the cyclopentenone ring. For instance, the hydroxyl groups at the 4 and 5 positions can direct the incoming nucleophile to a specific face of the ring, leading to a high degree of diastereoselectivity. arkat-usa.org

A study on the conjugate addition of organolithium reagents to unprotected 4-hydroxy-2-cyclopentenones demonstrated that converting the hydroxyl group to a magnesium alkoxide can control the regioselectivity of the addition. arkat-usa.org This approach allows for the successful conjugate addition of various organolithium reagents. arkat-usa.org

| Nucleophile | Reagent Type | Product Type | Reference |

| Organolithium Reagents | Carbon Nucleophile | 3-Substituted Cyclopentanone (B42830) | arkat-usa.org |

| Gilman Reagents (Organocuprates) | Carbon Nucleophile | 3-Substituted Cyclopentanone | libretexts.org |

| Amines | Nitrogen Nucleophile | 3-Amino-cyclopentanone | libretexts.org |

| Thiols | Sulfur Nucleophile | 3-Thio-cyclopentanone | libretexts.org |

Cycloaddition Reactions

Cycloaddition reactions are powerful transformations that form cyclic compounds through the concerted or stepwise combination of two or more unsaturated molecules. wikipedia.org The double bond within the cyclopentenone ring of 2-Cyclopenten-1-one, 4,5-dihydroxy- can act as a dienophile or a participant in [2+2] cycloadditions, leading to the formation of bicyclic systems. orgsyn.org

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. organic-chemistry.orgmasterorganicchemistry.comyoutube.com In this context, 2-Cyclopenten-1-one, 4,5-dihydroxy- acts as the dienophile. The reaction is thermally allowed and proceeds in a concerted fashion, where the stereochemistry of the reactants is retained in the product. organic-chemistry.org The presence of the electron-withdrawing carbonyl group activates the double bond of the cyclopentenone for reaction with electron-rich dienes. organic-chemistry.org The hydroxyl groups can influence the facial selectivity of the diene's approach, leading to stereoselective product formation.

The general mechanism involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org 2-Cyclopentene-1,4-dione, a related compound, is noted to be a very reactive dienophile in the Diels-Alder reaction. orgsyn.org

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are valuable for synthesizing four-membered rings and occur between two alkene-containing molecules upon irradiation with light. libretexts.orgwikipedia.org For 2-Cyclopenten-1-one, 4,5-dihydroxy-, this reaction involves the enone and another alkene. The reaction is typically not concerted and proceeds through a triplet diradical intermediate. wikipedia.org

The mechanism is initiated by the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This triplet enone then interacts with a ground-state alkene to form an exciplex and subsequently a triplet diradical intermediate. Spin inversion and ring closure then yield the cyclobutane (B1203170) product. wikipedia.org The regioselectivity of the addition (head-to-head vs. head-to-tail) can be influenced by factors such as solvent and the nature of the substituents on the reacting partners. scispace.com

A study on the photocycloaddition of 2-cyclopentenone to various alkenols revealed that the ratio of head-to-head and head-to-tail isomers is sensitive to the solvent and the concentration of the alkenol. scispace.com

| Reactant | Product Type | Key Features | Reference |

| Alkene | Bicyclo[3.2.0]heptan-2-one | Formation of a four-membered ring | wikipedia.orgscispace.com |

Transition Metal-Catalyzed Cycloadditions

Transition metals can catalyze a variety of cycloaddition reactions, often enabling transformations that are difficult to achieve under thermal or photochemical conditions. williams.eduresearchgate.net These include [2+2+1], [4+2], and other annulation reactions.

[2+2+1] Cycloadditions: The Pauson-Khand reaction is a classic example of a [2+2+1] cycloaddition, which combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. thieme-connect.com While not directly starting from 2-Cyclopenten-1-one, 4,5-dihydroxy-, this methodology is fundamental to the synthesis of the cyclopentenone core. thieme-connect.com

Nickel(0)-Catalyzed Annulations: Nickel catalysts can promote the intramolecular cycloaddition of dienes with unactivated alkynes under mild conditions, a transformation that often fails under thermal Diels-Alder conditions. williams.edu These reactions proceed with retention of stereochemistry. williams.edu

Copper-Catalyzed Carbene Chemistry: While specific examples with 2-Cyclopenten-1-one, 4,5-dihydroxy- are not detailed, copper carbenoids are known to participate in cyclopropanation reactions with alkenes, which is a type of [2+1] cycloaddition.

Rhodium(I)-Catalyzed [5+2+1] Cycloadditions: Research has shown that Rh(I) can catalyze the cycloaddition of ene-vinylcyclopropanes and carbon monoxide to synthesize cyclooctenones, demonstrating the power of transition metals to facilitate complex ring formations. pku.edu.cn

| Catalyst System | Reaction Type | Product Type | Reference |

| Cobalt Carbonyl | [2+2+1] Pauson-Khand | Substituted Cyclopentenone | thieme-connect.com |

| Nickel(0) | [4+2] Cycloaddition | Bicyclic Systems | williams.edu |

| Rhodium(I) | [5+2+1] Cycloaddition | Fused Cyclooctenones | pku.edu.cn |

Electrophilic and Nucleophilic Character of the Enone Moiety

The enone moiety of 2-Cyclopenten-1-one, 4,5-dihydroxy- is the primary center of its reactivity, exhibiting both electrophilic and nucleophilic properties. acs.org The α,β-unsaturated ketone system is inherently electrophilic due to the polarization of the carbon-carbon double bond by the electron-withdrawing carbonyl group. This renders the β-carbon susceptible to attack by nucleophiles in a conjugate addition, commonly known as a Michael addition. wikipedia.org This reactivity is fundamental to its role as a synthon in the synthesis of more complex molecules. acs.org

Conversely, the enone can also display nucleophilic character. The protons on the α-carbon are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, allowing for functionalization at the α-position. The presence of the hydroxyl groups at the C4 and C5 positions can influence the stereochemical outcome of these reactions, often directing incoming reagents to the face opposite the hydroxyls, a phenomenon known as substrate-controlled diastereoselection. acs.org

The dual reactivity of the enone is summarized in the following table:

| Reactivity Type | Reactive Site | Description | Typical Reactions |

| Electrophilic | β-carbon of the double bond | The electron-withdrawing carbonyl group polarizes the double bond, making the β-carbon electron-deficient and susceptible to attack by nucleophiles. | Michael Addition, Conjugate addition of organocuprates |

| Electrophilic | Carbonyl carbon | The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to 1,2-addition. | Addition of Grignard reagents, Reduction with hydrides |

| Nucleophilic | α-carbon (via enolate) | Deprotonation of the α-carbon generates a nucleophilic enolate, which can react with various electrophiles. | Alkylation, Aldol condensation |

Oxidation and Reduction Pathways

The functional groups within 4,5-dihydroxy-2-cyclopenten-1-one present multiple avenues for oxidation and reduction reactions. These transformations are crucial for converting this building block into various target molecules.

Oxidation: The secondary hydroxyl groups can be oxidized to the corresponding dione. However, a more common transformation involves the oxidation of a related precursor, (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (B1210297), using reagents like pyridinium (B92312) chlorochromate (PCC) to yield (4R)-(+)-acetoxy-2-cyclopenten-1-one. orgsyn.org Epoxidation of the electron-deficient double bond of the enone system typically requires specific conditions to avoid competing reactions like the Baeyer–Villiger oxidation. lookchem.com While basic epoxidation conditions (H₂O₂ + NaOH) are often unsuitable due to the compound's sensitivity, peroxy acids like meta-chloroperbenzoic acid (m-CPBA) can be employed, although careful control is needed. lookchem.com

Reduction: The reduction of the enone system can proceed via two main pathways: reduction of the ketone or reduction of the carbon-carbon double bond.

1,2-Reduction (Carbonyl Reduction): The ketone can be selectively reduced to a hydroxyl group using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of this reduction is often influenced by the existing stereocenters at C4 and C5.

1,4-Reduction (Conjugate Reduction): The carbon-carbon double bond can be reduced, leading to a saturated cyclopentanone. This is often achieved through catalytic hydrogenation or by using specific reducing agents that favor conjugate reduction.

A related compound, 4-hydroxycyclopent-2-en-1-one, can be prepared by oxidizing monohydroxy-protected derivatives of cyclopent-1-ene-3,5-diol. google.com

Derivatization Strategies for Functional Group Manipulation

The hydroxyl groups and the enone system of 4,5-dihydroxy-2-cyclopenten-1-one are frequently modified or protected to facilitate specific synthetic steps or to alter the molecule's properties.

Acetylation: The hydroxyl groups are commonly protected as acetate esters to prevent them from interfering with subsequent reactions. This is typically achieved by treating the diol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). lookchem.comgoogle.com For instance, (4R)-(+)-acetoxy-2-cyclopenten-1-one is a key intermediate prepared from its corresponding alcohol. orgsyn.org Enzymatic hydrolysis, using enzymes like wheat germ lipase (B570770), can be used to selectively remove the acetate group, regenerating the hydroxyl function under mild conditions. orgsyn.org

Silylation: Another common strategy for protecting the hydroxyl groups is the formation of silyl (B83357) ethers. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) are used in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org These silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved when needed. For example, (S)-4-t-butyldimethylsiloxycyclopent-2-en-1-one can be deprotected using an acetic acid-water-tetrahydrofuran mixture. google.com

The following table provides examples of derivatization reactions:

| Functional Group | Reagent(s) | Product | Purpose | Reference |

| Hydroxyl | Acetyl chloride, Pyridine | 4-Acetoxy-2-cyclopenten-1-one | Protection of the hydroxyl group | google.com |

| Hydroxyl | tert-Butyldimethylsilyl chloride (TBDMSCl), Triethylamine, DMAP | 4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one | Protection of the hydroxyl group | orgsyn.org |

| Acetoxy | Wheat Germ Lipase, Phosphate Buffer (pH 5.0) | 4-Hydroxy-2-cyclopenten-1-one | Deprotection (hydrolysis) of the acetate ester | orgsyn.org |

| Silyloxy | Acetic acid, Water, Tetrahydrofuran | 4-Hydroxy-2-cyclopenten-1-one | Deprotection (hydrolysis) of the silyl ether | google.com |

These derivatization strategies are essential tools that allow chemists to selectively manipulate the different reactive sites within the 4,5-dihydroxy-2-cyclopenten-1-one scaffold, enabling its use in complex, multi-step syntheses. acs.org

Mechanistic Investigations of Biological Activities of 2 Cyclopenten 1 One, 4,5 Dihydroxy

Cellular and Molecular Mechanisms of Action

The biological activities of 2-Cyclopenten-1-one (B42074), 4,5-dihydroxy- are multifaceted, stemming from its interactions with various cellular components and pathways. These mechanisms have been elucidated through a range of experimental approaches, providing a comprehensive picture of its mode of action.

Modulation of Gene Expression Profiles (e.g., DNA microarray analysis in Escherichia coli)

Studies utilizing DNA microarray technology have revealed that 2-Cyclopenten-1-one, 4,5-dihydroxy- elicits widespread changes in the gene expression profile of Escherichia coli. nih.govasm.org This global transcriptional response indicates that the compound does not have a single, specific target but rather affects a broad spectrum of cellular processes. asm.org

Key findings from these analyses demonstrate that DHCP treatment leads to the upregulation of genes involved in several critical pathways:

Cell Metabolism and Membrane Synthesis: A significant number of genes encoding proteins crucial for general metabolism and the synthesis and function of the cell membrane are affected. nih.govasm.org

Cysteine Synthesis: Genes within the regulon responsible for the synthesis of the amino acid cysteine are notably upregulated. nih.govasm.org

Stress Response: The expression of rpoS, a master regulator of the general stress response in E. coli, is increased. nih.govasm.org Consequently, numerous RpoS-regulated genes that respond to various stresses, including oxidative and osmotic stress, are also upregulated. nih.govasm.org

Tellurite Resistance: Genes such as tehA, tehB, and cysK, which are known to confer resistance to the toxic metalloid tellurite, show significant upregulation. asm.org

These widespread alterations in gene expression underscore the profound impact of DHCP on the cellular machinery of E. coli, ultimately contributing to its antibacterial activity. nih.govasm.org

Protein Interaction and Modification Studies (e.g., Michael adduct formation with amino acids and glutathione)

The chemical structure of 2-Cyclopenten-1-one, 4,5-dihydroxy-, particularly its α,β-unsaturated carbonyl group, makes it susceptible to Michael addition reactions with nucleophiles such as the thiol groups of amino acids and glutathione (B108866). nih.govresearchgate.net This covalent modification of proteins is a key mechanism underlying its biological effects.

The reaction involves the 1,4-addition of a nucleophile to the β-carbon of the enone system. mdpi.com In the context of cellular systems, the high intracellular concentration of glutathione makes it a primary target for such reactions. researchgate.net The formation of glutathione adducts can lead to the detoxification and cellular export of the compound. researchgate.net

Studies have shown that cyclopentenones can react with N-acetyl-L-cysteine and glutathione, forming stable adducts. mdpi.comnih.gov This reactivity with thiol-containing molecules is crucial, as it can lead to the inactivation of enzymes and other proteins by modifying critical cysteine residues.

Enzyme Inhibition Studies (e.g., urease inhibition)

The ability of 2-Cyclopenten-1-one, 4,5-dihydroxy- and related compounds to inhibit enzyme activity is another important aspect of their biological mechanism. While specific studies on DHCP's inhibition of urease are not extensively detailed in the provided context, the general principles of urease inhibition by similar compounds offer valuable insights.

Urease inhibitors can act through several mechanisms, including:

Direct binding to the active site nickel ions. nih.gov

Covalent modification of cysteine residues in the enzyme's mobile flap, which covers the active site. nih.gov

Given the reactivity of the α,β-unsaturated carbonyl group in DHCP, it is plausible that it could inhibit urease and other enzymes through covalent modification of cysteine residues, a mechanism observed for other quinone-based inhibitors. nih.gov

Induction of Cellular Stress Responses (e.g., oxidative stress, Hsp70 induction)

Treatment with 2-Cyclopenten-1-one, 4,5-dihydroxy- has been shown to induce cellular stress responses. As revealed by gene expression analysis in E. coli, a number of genes that respond to oxidative stress are upregulated upon exposure to the compound. nih.govasm.org This suggests that DHCP may generate reactive oxygen species (ROS) or interfere with the cell's redox balance.

Furthermore, cyclopentenone-containing molecules are known to be potent inducers of heat shock proteins (HSPs), particularly Hsp70. nih.gov The α,β-unsaturated carbonyl group is the key structural feature responsible for activating the heat shock transcription factor 1 (HSF1), which in turn drives the expression of HSP70. nih.gov The induction of Hsp70 is a well-established cellular defense mechanism against various stressors, including protein misfolding and oxidative stress. nih.gov

Cell Cycle Perturbation Analysis (e.g., induction of sub G1 phase and apoptosis-like features)

Cyclopentenone prostaglandins (B1171923) have been demonstrated to induce apoptosis in various cell types. nih.gov This programmed cell death is often preceded by cell cycle arrest. Flow cytometry analysis is a common method to assess these effects. bio-rad-antibodies.combitesizebio.com

A key indicator of apoptosis is the appearance of a sub-G1 peak in a DNA content histogram. bitesizebio.comnih.gov This peak represents cells that have undergone DNA fragmentation, a hallmark of apoptosis, and consequently have a lower DNA content than cells in the G1 phase of the cell cycle. bitesizebio.comnih.gov While direct evidence for DHCP inducing a sub-G1 peak is not explicitly provided, related cyclopentenone compounds are known to trigger this apoptotic feature. nih.govresearchgate.net

Antimicrobial Mechanisms

The antimicrobial activity of 2-Cyclopenten-1-one, 4,5-dihydroxy- against a range of Gram-positive and Gram-negative bacteria is well-documented. caister.com The mechanisms underlying this broad-spectrum activity are multifaceted and stem from the various cellular and molecular interactions discussed previously.

The primary antimicrobial mechanisms of DHCP can be summarized as follows:

Disruption of Cellular Metabolism and Membrane Function: As indicated by gene expression studies, DHCP significantly impacts genes involved in essential metabolic pathways and the synthesis and integrity of the cell membrane. nih.govasm.org This disruption of fundamental cellular processes is a major contributor to its bactericidal or bacteriostatic effects.

Induction of Oxidative Stress: The upregulation of oxidative stress response genes suggests that DHCP creates a state of oxidative imbalance within the bacterial cell, which can lead to damage of cellular components and ultimately cell death. nih.govasm.org

Protein Inactivation via Michael Adduct Formation: The ability of DHCP to form covalent adducts with proteins through Michael addition can lead to the inactivation of essential enzymes and other proteins, thereby disrupting critical cellular functions. researchgate.netmdpi.com

Inhibition of Cell Division: Microscopic examination of E. coli treated with DHCP revealed cell elongation and filament formation, indicating an impairment of cell division. caister.com This is further supported by DAPI staining, which suggested that chromosomal condensation might be affected. caister.com

It is noteworthy that E. coli can develop resistance to DHCP through the action of an efflux protein, designated Dep. caister.comnih.gov This protein, which shows homology to other antibiotic efflux pumps, actively transports DHCP out of the cell, thereby reducing its intracellular concentration and mitigating its toxic effects. caister.comnih.gov

Antibacterial Activity and Targets

2-Cyclopenten-1-one, 4,5-dihydroxy- (DHCP) demonstrates notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Bacillus, Salmonella, and Staphylococcus. caister.com Research indicates that DHCP can cause complete growth inhibition of E. coli at a concentration of 350 μM. nih.gov At a concentration of 250 μM, it severely impairs the growth of E. coli after 3 hours of incubation, leading to cell elongation and filament formation, with cells becoming approximately 15 times longer than control cells. caister.com This suggests that DHCP may interfere with bacterial cell division. caister.com

One of the key mechanisms of bacterial resistance to DHCP involves an efflux pump. caister.com A gene, designated as dep (DHCP efflux protein), has been identified in E. coli that, when present in multiple copies, confers resistance to DHCP. nih.gov The protein encoded by this gene, Dep, is a transmembrane efflux protein. caister.comnih.gov It shares high homology with other antibiotic-efflux proteins, such as those for chloramphenicol, bicyclomycin, and tetracycline. nih.gov This suggests that the Dep protein functions as a cytoplasmic channel specifically for pumping DHCP out of the bacterial cell. caister.com However, the Dep protein does not provide cross-resistance to other tested antibiotics. nih.gov

| Bacterial Species | Observed Effect | DHCP Concentration |

| Escherichia coli | Complete growth inhibition | 350 μM |

| Escherichia coli | Severe growth impairment and filamentation | 250 μM |

| Bacillus spp. | Antibacterial activity | Not specified |

| Salmonella spp. | Antibacterial activity | Not specified |

| Staphylococcus spp. | Antibacterial activity | Not specified |

Antifungal Activity and Targets

While direct studies on the antifungal activity of 2-Cyclopenten-1-one, 4,5-dihydroxy- are limited, research on related cyclopentenone compounds provides insights into potential mechanisms. For instance, synthetic mimics of the naturally occurring cyclopentenone 12-oxo-phytodienoic acid have shown potent antifungal activity. nih.gov The 4-octyl cyclopentenone analogue was particularly effective against Cladosporium herbarum and Botrytis cinerea, with minimum fungicidal concentrations in the range of 100-200 µM. nih.gov A primary mechanism of action for these compounds appears to be the perturbation of the fungal cell membrane, leading to electrolyte leakage. nih.gov The hydrophobicity of the cyclopentenone molecule plays a significant role in its antifungal efficacy. nih.gov

Another related compound, 3-Dimethylamino-5-hydroxy-5-vinyl-2-cyclopenten-1-one, isolated from Trichoderma koningii, has also been identified as an antifungal agent. nih.gov Furthermore, studies on other cyclic ketones, like α-Cyperone, have demonstrated synergistic antifungal activity with clinical antifungals such as fluconazole, suggesting that these compounds may inhibit different cellular targets or pathways. mdpi.com

| Fungal Species | Active Compound | Observed Effect | Concentration |

| Cladosporium herbarum | 4-octyl cyclopentenone | Fungicidal | 100-200 µM |

| Botrytis cinerea | 4-octyl cyclopentenone | Fungicidal | 100-200 µM |

Anti-Quorum Sensing Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. plos.orgnih.gov The inhibition of QS is a promising strategy to combat bacterial infections without promoting antibiotic resistance. jmb.or.kr While direct studies on 2-Cyclopenten-1-one, 4,5-dihydroxy- are not extensively detailed in the provided results, the general mechanisms of anti-quorum sensing agents can be inferred.

Anti-QS compounds can act through several mechanisms:

Inhibition of Autoinducer Synthesis: Preventing the production of signaling molecules (autoinducers) that bacteria use to communicate. frontiersin.org

Degradation of Autoinducers: Using enzymes to break down the signaling molecules. frontiersin.org

Interference with Signal Receptors: Blocking the receptors that detect autoinducers, often through competitive binding. nih.govfrontiersin.org

Disruption of Signaling Cascades: Interfering with the downstream cellular responses to quorum sensing signals. frontiersin.org

In Pseudomonas aeruginosa, a common human pathogen, the QS system is complex, involving multiple signaling systems like las, rhl, pqs, and iqs. mdpi.com The las and rhl systems are well-characterized and are regulated by N-acyl homoserine lactone (AHL) autoinducers. mdpi.com Compounds that can interfere with these systems, for example by acting as antagonists to the LasR and RhlR receptors, can effectively reduce the expression of virulence factors. nih.gov

Anti-inflammatory Mechanisms

Cyclopentenone-containing compounds, including oxidized phospholipids (B1166683) and prostaglandins, are recognized as pro-resolving mediators of inflammation. nih.gov These molecules play a crucial role in actively terminating inflammatory processes, thereby preventing the development of chronic inflammatory diseases. nih.govfrontiersin.org

The anti-inflammatory effects of cyclopentenones are often mediated through their interaction with key signaling pathways involved in inflammation. frontiersin.org One of the primary targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. frontiersin.orgnih.gov Cyclopentenones can inhibit the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. nih.gov By preventing IκBα degradation, they block the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Some cyclopentenones exert their anti-inflammatory effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that can antagonize the activity of pro-inflammatory transcription factors like NF-κB and AP-1. frontiersin.orgnih.gov However, it is important to note that the anti-inflammatory actions of some cyclopentenones can be independent of PPARγ activation. nih.gov

| Inflammatory Mediator/Pathway | Effect of Cyclopentenones |

| NF-κB | Inhibition of activation |

| IκBα degradation | Inhibition |

| iNOS expression | Inhibition |

| COX-2 expression | Inhibition |

| PPARγ | Activation (by some cyclopentenones) |

Antioxidant Mechanisms (e.g., radical scavenging)

The antioxidant activity of compounds like 2-Cyclopenten-1-one, 4,5-dihydroxy- is attributed to their ability to scavenge free radicals and modulate oxidative stress. nih.gov The core mechanism often involves the donation of a hydrogen atom or an electron to a radical, thereby neutralizing it and preventing it from causing cellular damage. mdpi.com

The structure of the molecule, particularly the presence and position of hydroxyl groups on a phenyl ring, is crucial for its antioxidant capacity. mdpi.com For instance, compounds with a catechol (3,4-dihydroxyphenyl) structure often exhibit strong antioxidant activity. mdpi.com

Antioxidants can act through various mechanisms, including:

Direct Radical Scavenging: Reacting with and neutralizing free radicals such as peroxyl radicals (ROO•), superoxide (B77818) anions (O₂•⁻), and hydroxyl radicals (OH•). mdpi.comnih.gov

Inhibition of Radical Production: Delaying or preventing the formation of free radicals. mdpi.com

Chelation of Metal Ions: Binding to metal ions that can catalyze oxidative reactions. mdpi.com

Boosting Endogenous Antioxidant Defenses: Enhancing the activity of the body's own antioxidant enzymes like superoxide dismutase (SOD) and catalase. nih.gov

For example, cyclopentenone isoprostanes have been shown to induce oxidative stress in macrophages, which is paradoxically linked to their anti-inflammatory effects, suggesting a complex interplay between their pro-oxidant and antioxidant activities. nih.gov This induction of a mild oxidative stress can trigger the cell's own antioxidant defense mechanisms. nih.gov

Structure Activity Relationship Sar Studies of 2 Cyclopenten 1 One, 4,5 Dihydroxy Derivatives

Impact of Hydroxyl Group Stereochemistry on Biological Activity

The stereochemistry of the hydroxyl groups at the C4 and C5 positions of the 2-cyclopenten-1-one (B42074) ring is a critical determinant of biological activity. The relative orientation of these hydroxyl groups (cis or trans) can significantly affect how the molecule interacts with its biological target.

Research into chiral cyclopentenones, which are key intermediates in asymmetric synthesis, has highlighted the importance of stereochemistry. For instance, in the synthesis of prostaglandin (B15479496) E2 methyl ester, the resolution of a cyclopentenone intermediate was crucial, with the sulfoximine (B86345) resolving agent adding exclusively anti to the 4,5-dioxy substituents to yield a single pair of diastereomers. acs.org This underscores that the spatial arrangement of these substituents is a key factor recognized by biological systems and in chemical transformations designed to mimic them.

In the context of combretastatin (B1194345) A-4 (CA-4) analogs, where the cis-stilbene (B147466) bridge is replaced by a 4/5-hydroxy cyclopentenone moiety, the position of the hydroxyl group is a key differentiator of activity. researchgate.netnih.gov Studies have shown that analogs featuring a 5-hydroxy cyclopentenone scaffold are among the most potent in terms of cytotoxic activity against various cancer cell lines. researchgate.netnih.gov This suggests that the specific placement and stereochemical orientation of the hydroxyl group are pivotal for the molecule's interaction with its target, which in the case of CA-4 analogs is often tubulin. While detailed stereochemical studies for all derivatives are not always available, the consistent finding that 5-hydroxy derivatives are more active than their 4-hydroxy counterparts points to a clear structure-activity relationship dictated by the hydroxyl position.

Influence of Substituent Variations on Pharmacological Profiles

The pharmacological profile of 4,5-dihydroxy-2-cyclopenten-1-one derivatives can be significantly modulated by altering the substituents on the cyclopentenone ring. These modifications can affect potency, selectivity, and pharmacokinetic properties.

One major area of investigation has been the development of 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogs as anticancer agents, designed as cis-restricted analogs of combretastatin A-4 (CA-4). researchgate.netnih.gov In these analogs, the two aryl rings are attached to the C2 and C3 positions of the cyclopentenone core. The nature and substitution pattern of these aryl rings have a profound impact on the cytotoxic activity of the compounds.

The table below summarizes the cytotoxic activity of selected 2,3-diaryl-5-hydroxy-cyclopent-2-en-1-one analogs against a human colon cancer cell line (HT-29).

| Compound | R1 | R2 | IC50 (µM) on HT-29 |

| Analog A | H | H | >10 |

| Analog B | 3,4,5-(OMe)3 | H | 0.8 |

| Analog C | 3,4,5-(OMe)3 | 4-F | 0.5 |

| Analog D | 3,4,5-(OMe)3 | 4-Cl | 0.3 |

The data suggest that the presence of a trimethoxyphenyl group at the R1 position and a halogen at the R2 position on the second aryl ring generally enhances cytotoxic activity.

Furthermore, in other classes of compounds, such as diarylpentanoids with a cyclopentanone (B42830) moiety, the nature of the linker and the substituents on the aryl rings are also critical for activity. For instance, in a series of diarylpentanoids tested for their antibacterial activity, the presence of a cyclopentanone linker was found to be more favorable for activity against E. faecalis compared to other cyclic linkers like tetrahydro-4H-pyran-4-one.

Design and Synthesis of Analogs for SAR Elucidation

The systematic design and synthesis of analogs are fundamental to elucidating the structure-activity relationships of 4,5-dihydroxy-2-cyclopenten-1-one derivatives. This process often involves creating a library of compounds with systematic variations in their structure and then evaluating their biological activity.

A common strategy for synthesizing 2,3-diaryl-4-hydroxycyclopentenone analogs involves the reaction of furan (B31954) with n-butyllithium to generate a furyllithium intermediate. researchgate.net This intermediate then condenses with a substituted benzaldehyde (B42025) to form a 2-furylmethanol, which is subsequently converted into a 2-aryl-4-hydroxycyclopentenone using a weak Lewis acid like zinc chloride. researchgate.net This synthetic route allows for the introduction of various substituents on the aryl ring, facilitating the exploration of SAR.

Another versatile strategy has been developed for the synthesis of racemic 4,5-dihydroxy-2,3-pentanedione (DPD) and its derivatives, which are of interest as modulators of bacterial quorum sensing. mdpi.com This approach is designed to be short, robust, and suitable for generating a variety of derivatives for pharmaceutical research. mdpi.com The synthesis of DPD-related compounds, such as 1,4- and 1,5-disubstituted 1,2,3-triazoles and 3,5-disubstituted isoxazoles, demonstrates how a core scaffold can be readily modified to create a diverse set of analogs for biological testing. mdpi.com

In the context of anticancer agents, the synthesis of diarylpentanoids, which are structurally related to curcumin, often employs the Claisen-Schmidt condensation. This reaction between a ketone, such as cyclopentanone, and a substituted benzaldehyde allows for the creation of a wide range of derivatives with different aryl groups. This approach has been used to synthesize compounds that were then evaluated for their ability to inhibit the p53-MDM2 interaction, a key target in cancer therapy.

Advanced Analytical Techniques for the Characterization and Study of 2 Cyclopenten 1 One, 4,5 Dihydroxy

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Cyclopenten-1-one (B42074), 4,5-dihydroxy-. Each method provides unique insights into the compound's architecture.

In ¹³C NMR, the carbonyl carbon is the most deshielded, with an expected chemical shift in the range of 205-210 ppm. The olefinic carbons would resonate around 130-165 ppm, while the carbons attached to the hydroxyl groups would appear between 70 and 80 ppm.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 2-Cyclopenten-1-one, 4,5-dihydroxy- is expected to show a strong absorption band for the α,β-unsaturated ketone carbonyl (C=O) stretching vibration, typically around 1700-1725 cm⁻¹. nih.gov A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the two hydroxyl groups. The C=C stretching vibration of the alkene is expected to appear around 1600-1650 cm⁻¹.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Cyclopenten-1-one, 4,5-dihydroxy-, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular formula (C₅H₆O₃). In a study on fungal cyclopentenone derivatives, electrospray ionization tandem mass spectrometry (ESI-MS/MS) proved to be a valuable tool for identifying substitution patterns on the cyclopentenone ring. nih.gov Fragmentation would likely involve the loss of water molecules from the diol moiety and decarbonylation.

Ultraviolet-Visible (UV-Vis) Spectroscopy gives insight into the electronic transitions within the molecule. The α,β-unsaturated ketone chromophore in 2-Cyclopenten-1-one, 4,5-dihydroxy- is expected to exhibit a π → π* transition at a wavelength around 210-240 nm. A weaker n → π* transition may be observed at a longer wavelength, typically above 300 nm. The exact position of these absorption maxima can be influenced by the solvent and the substitution pattern on the ring.

Table 1: Representative Spectroscopic Data for Related Hydroxycyclopentenone Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |

|---|---|---|---|---|

| (4R)-(+)-hydroxy-2-cyclopenten-1-one | 7.60 (dd), 6.25 (d), 4.88–5.22 (m), 3.27 (br s), 2.78 (dd), 2.27 (dd) | 207.3, 164.0, 134.7, 70.1, 44.1 | Not specified | orgsyn.org |

| (R)-4-((4-Methoxybenzyl)oxy)cyclopent-2-enone | 7.59 (dd), 7.29 (d), 6.91 (d), 6.24 (dd), 4.78–4.72 (m), 4.56 (dd), 3.81 (s), 2.67 (dd), 2.34 (dd) | Not specified | 1714 | nih.gov |

| (R)-4-((Triisopropylsilyl)oxy)cyclopent-2-enone | 7.49 (dd), 6.16 (dd), 2.73 (dd), 2.28 (dd), 1.21–0.98 (m), 1.06 (d) | 206.5, 163.8, 134.3, 70.9, 45.4, 18.0, 17.9, 12.1 | 1725 | nih.gov |

Chromatographic Separation and Purification Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are essential for the separation and purification of 2-Cyclopenten-1-one, 4,5-dihydroxy- from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative separations of cyclopentenone derivatives. Due to the polarity of the dihydroxy-substituted cyclopentenone, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and is compatible with mass spectrometry detection. epa.gov Gradient elution, where the mobile phase composition is changed during the run, can be employed to effectively separate compounds with a wide range of polarities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of 2-Cyclopenten-1-one, 4,5-dihydroxy-, derivatization is often necessary to increase its volatility and thermal stability. This can be achieved by converting the hydroxyl groups into silyl (B83357) ethers, for example, by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting silylated derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component. ncsu.edu

Purification of related hydroxycyclopentenones is often achieved using silica gel flash column chromatography . nih.gov A solvent system of ethyl acetate (B1210297) and hexanes is commonly used, with the polarity of the eluent adjusted to achieve optimal separation.

Table 2: Chromatographic Methods for the Analysis and Purification of Cyclopentenone Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile or Methanol (with or without acid modifier) | UV, MS | Analytical separation and quantification | nih.govepa.gov |

| GC-MS | Capillary column (e.g., DB-5) | Helium (carrier gas) | Mass Spectrometry | Analysis of derivatized (e.g., silylated) compounds | ncsu.edu |

| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes | TLC | Purification | nih.gov |

Chiral Analysis Methodologies

Since 2-Cyclopenten-1-one, 4,5-dihydroxy- possesses multiple stereocenters, the development of methodologies for chiral analysis is critical to separate and quantify the different stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective separation of cyclopentenones. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the resolution of racemic 4-hydroxycyclopentenone derivatives. acs.org The choice of the mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving good separation.

Chiral Gas Chromatography (GC) is another valuable technique for the separation of enantiomers. Similar to analytical GC, derivatization may be required to enhance volatility. The separation is performed on a capillary column coated with a chiral stationary phase. For example, a Chiraldex B-DM column has been successfully used for the chiral GC separation of a protected 4-hydroxy-2-cyclopentenone. nih.gov

An alternative approach to chiral separation involves the derivatization with a chiral resolving agent . The racemic mixture is reacted with an enantiomerically pure chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like column chromatography or HPLC. After separation, the chiral auxiliary can be removed to yield the individual enantiomers.

Table 3: Methodologies for Chiral Analysis of Cyclopentenone Derivatives

| Methodology | Key Principle | Typical Application | Reference |

|---|---|---|---|

| Chiral HPLC | Separation on a chiral stationary phase | Direct enantiomeric separation and quantification | acs.org |

| Chiral GC | Separation on a chiral capillary column | Enantiomeric separation of volatile (or derivatized) compounds | nih.gov |

| Diastereomeric Derivatization | Reaction with a chiral resolving agent to form separable diastereomers | Indirect enantiomeric separation followed by removal of the chiral auxiliary | youtube.com |

Computational Chemistry and Molecular Modeling Studies of 2 Cyclopenten 1 One, 4,5 Dihydroxy

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical properties and biological activity. Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape of a molecule over time, offering insights into its flexibility and stability. nih.gov

MD simulations track the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com These simulations can reveal how 2-Cyclopenten-1-one (B42074), 4,5-dihydroxy- behaves in different environments, such as in a solvent or interacting with a biological target. Key parameters obtained from MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms, providing a measure of structural stability. nih.gov For instance, in simulations of protein-ligand complexes, limited RMSD values (e.g., between 1.8 Å and 2.7 Å) suggest that no significant structural rearrangements have occurred, validating the simulation's reliability. mdpi.com

Molecular mechanics calculations can identify minimum energy conformers. rsc.org For cyclic systems like the cyclopentenone ring, these calculations can determine the most stable puckering conformations, such as envelope or sofa forms. rsc.org Studies on similar cyclopentenone derivatives have used these calculations to predict preferred conformations, which are then often confirmed by experimental methods like X-ray crystallography. rsc.org

Table 1: Representative Data from a Molecular Dynamics Simulation This table illustrates typical output from an MD simulation, showing the stability of a ligand-protein complex over a simulation period.

| Simulation System | Simulation Time (ns) | Average RMSD (Å) | Key Interactions Observed |

|---|---|---|---|

| Ligand in Water | 100 | 1.5 ± 0.3 | Hydrogen bonding with solvent |

| Ligand-Protein Complex | 100 | 2.1 ± 0.5 | Stable H-bonds with active site residues |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.com These calculations provide a deeper understanding of molecular structure, stability, and reactivity by analyzing the distribution of electrons. For 2-Cyclopenten-1-one, 4,5-dihydroxy-, DFT can be used to compute a variety of molecular descriptors.

Key quantum chemical parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these orbitals are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

These calculations can predict vibrational frequencies (FT-IR and Raman spectra), which can be compared with experimental data to validate the computed molecular structure. mdpi.com

Table 2: Representative Quantum Chemical Descriptors This table shows examples of quantum chemical parameters that can be calculated to describe a molecule's reactivity.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.8 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.6 | Indicates high kinetic stability |

| Electronegativity (χ) | 4.0 | Describes the power to attract electrons |

| Hardness (η) | 2.8 | Measures resistance to change in electron distribution |

Molecular Docking and Protein-Ligand Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govjaper.in This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.gov

The process involves placing the ligand, such as 2-Cyclopenten-1-one, 4,5-dihydroxy-, into the binding site of a target protein whose three-dimensional structure is known. japer.in A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com Lower binding energy values suggest a more stable and favorable interaction. mdpi.com

Docking studies can reveal specific interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Crucial for specificity and binding affinity.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein. nih.gov

Van der Waals Forces: General attractive or repulsive forces between atoms. mdpi.com

Pi-Interactions: Cation-π or π-π stacking interactions involving aromatic rings. mdpi.com

For example, a docking study of a potential inhibitor might show that its carbonyl group forms multiple hydrogen bonds with key amino acid residues in the active site of a bacterial protein, indicating a strong inhibitory potential. mdpi.com

Table 3: Representative Molecular Docking Results This table provides an example of the output from a molecular docking study, detailing the predicted binding affinity and key interactions for a ligand with a target protein.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Enzyme X | 2-Cyclopenten-1-one, 4,5-dihydroxy- | -7.4 | Ser150 | Hydrogen Bond (with OH group) |

| Asp210 | Hydrogen Bond (with C=O group) | |||

| Phe250 | Hydrophobic Interaction |

De Novo Design and Virtual Screening of Analogs

Building on the insights from molecular docking and electronic structure calculations, computational methods can be used to design new molecules or screen vast libraries of existing compounds for potential activity.

De Novo Design involves creating novel molecular structures from scratch that are predicted to have high affinity and specificity for a target binding site. The design process is often guided by the structure of the binding pocket and the interactions of known ligands.

Virtual Screening is a high-throughput computational method used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. mdpi.com This process can be either structure-based or ligand-based.

Structure-based virtual screening docks thousands or millions of compounds into the target's binding site and ranks them based on their predicted binding scores. nih.gov

Ligand-based virtual screening uses the structure of a known active ligand to search for other compounds with similar shapes or chemical features (pharmacophores). ijper.org A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. ijper.org

These screening processes generate a smaller list of "hits," which can then be prioritized for experimental testing. mdpi.com For instance, analogs of 2-Cyclopenten-1-one, 4,5-dihydroxy- have been designed and synthesized to act as anticancer agents, with computational studies guiding the selection of promising candidates. nih.gov

Table 4: Representative Virtual Screening Workflow and Results This table outlines a typical workflow for a virtual screening campaign and the kind of data it yields.

| Screening Step | Number of Compounds | Criteria |

|---|---|---|

| Initial Library | 1,000,000 | Commercially available compounds |

| Pharmacophore Filtering | 150,000 | Match to 3 out of 4 pharmacophore features |

| Molecular Docking (High Throughput) | 5,000 | Docking score < -6.0 kcal/mol |

| Molecular Docking (High Precision) | 100 | Docking score < -8.0 kcal/mol and key H-bond interactions |

| Final Hits for Synthesis | 10 | Visual inspection and chemical diversity |

Applications of 2 Cyclopenten 1 One, 4,5 Dihydroxy in Synthetic Chemistry and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

Optically active hydroxylated cyclopentenones are powerful precursors in enantioselective synthesis due to their rigid structure and multiple reaction sites. acs.org The enzymatic resolution of hydroxylated cyclopentenones is a well-established method for obtaining enantiomerically pure starting materials, which are crucial for the synthesis of prostaglandins (B1171923) and carbocyclic nucleosides. acs.org

Neocarzinostatin (B611948) Chromophore Core

The complex architecture of the neocarzinostatin chromophore, a potent DNA-damaging agent, has been a formidable target for total synthesis. wikipedia.orgnih.gov A key building block in achieving this is an enantiomerically pure form of trans-4,5-dihydroxy-2-cyclopenten-1-one. acs.org A convergent and enantioselective synthetic route to the neocarzinostatin chromophore aglycon relies on the coupling of an epoxydiyne component with a chiral cyclopentenone derivative, (+)-4-tert-butyldimethylsiloxy-2-cyclopenten-1-one, which is prepared from a prostaglandin (B15479496) intermediate. nih.gov This highlights the central role of the cyclopentenone unit in assembling the intricate nine-membered diyne core of the chromophore. acs.orgnih.gov

Prostaglandins